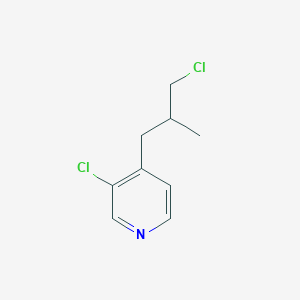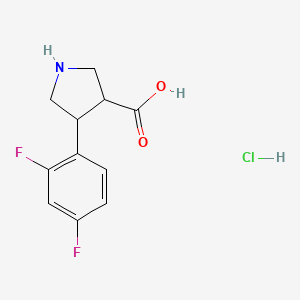
3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine and contains an amino group, a methyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-one.
Reduction: Formation of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-amine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the amino and methyl groups.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a propanol group.
3-Amino-2-methylpropan-1-ol: Similar structure but lacks the pyridine ring
Uniqueness
3-Amino-2-methyl-1-(pyridin-2-yl)propan-1-ol is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its pyridine ring also contributes to its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-amino-2-methyl-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,7,9,12H,6,10H2,1H3 |
InChIキー |
UBNAHDJCWHLNTH-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C1=CC=CC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
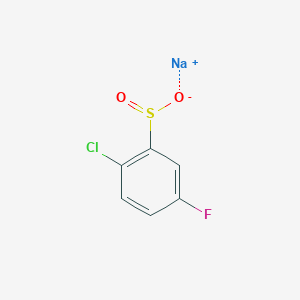
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
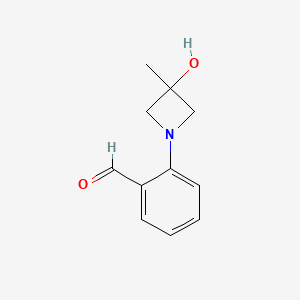
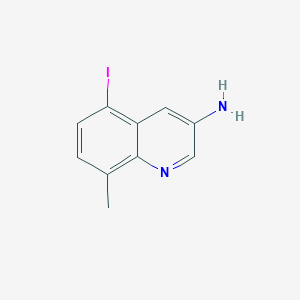

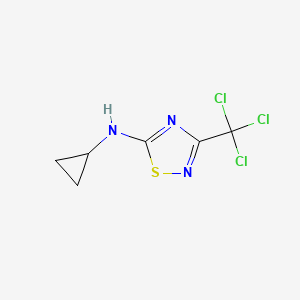

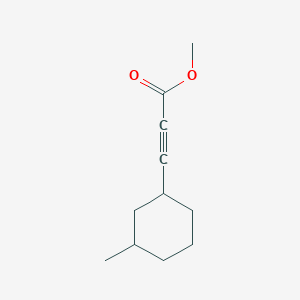
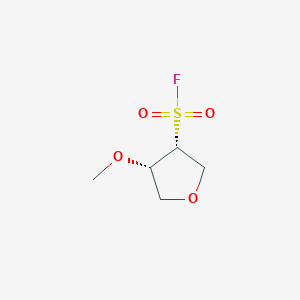
![Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
